molecular formula C24H28N2O4 B2989939 10-(4-hydroxy-3,5-dimethoxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one CAS No. 1020252-03-2

10-(4-hydroxy-3,5-dimethoxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one

Cat. No.: B2989939
CAS No.: 1020252-03-2
M. Wt: 408.498
InChI Key: UAUXGUXAQNUKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 10-(4-hydroxy-3,5-dimethoxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one is a complex organic molecule with a unique structure It features a tricyclic framework with multiple functional groups, including hydroxyl, methoxy, and diazatricyclo moieties

Scientific Research Applications

10-(4-hydroxy-3,5-dimethoxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Benzodiazepines are known to act on the central nervous system, specifically the gamma-aminobutyric acid (GABA) receptors .

Safety and Hazards

As with any compound, the safety and hazards would depend on various factors, including its biological activity, the dose, and the route of exposure. It’s always important to handle chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activity. It could also involve comparing it to other benzodiazepines to better understand the influence of the substituents on its properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-hydroxy-3,5-dimethoxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one typically involves multiple steps. One common approach is to start with the preparation of the core tricyclic structure, followed by the introduction of the functional groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

10-(4-hydroxy-3,5-dimethoxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

10-(4-hydroxy-3,5-dimethoxyphenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one: can be compared with similar compounds such as:

    Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl): Shares similar functional groups but differs in the core structure.

    3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one: Another compound with similar functional groups but a different backbone.

The uniqueness of This compound lies in its tricyclic structure and the specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(4-hydroxy-3,5-dimethoxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-13-6-7-15-16(8-13)26-22(14-9-19(29-4)23(28)20(10-14)30-5)21-17(25-15)11-24(2,3)12-18(21)27/h6-10,22,25-26,28H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUXGUXAQNUKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CC(=C(C(=C4)OC)O)OC)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.